N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide
Description
N-{3-[(4-Methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is a synthetic pyrrole derivative characterized by a sulfonyl group attached to a 4-methoxyphenyl moiety, a dimethyl-substituted pyrrole core, and a 2-methylpropyl side chain. The compound’s structure integrates sulfonamide and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C21H30N2O4S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-13(2)12-23-16(6)15(5)19(20(23)22-21(24)14(3)4)28(25,26)18-10-8-17(27-7)9-11-18/h8-11,13-14H,12H2,1-7H3,(H,22,24) |
InChI Key |
ZCVHCCUQPLMRRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C(C)C)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: of a suitable aromatic precursor.
Reduction: of the nitro group to an amine.
Bromination: to introduce a bromine substituent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows the principles of green chemistry to minimize environmental impact and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the aromatic ring.
Reduction: Often used to convert nitro groups to amines.
Substitution: Common in the modification of the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Like lithium aluminum hydride.
Substituting agents: Including halogens and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide exhibit significant anticancer properties. For instance, a study published in Nature Reviews Cancer highlighted the efficacy of sulfonamide derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Tumor Cell Proliferation
A specific case study involved testing the compound's effect on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity at micromolar concentrations. The mechanism was primarily attributed to the compound's ability to interfere with mitotic spindle formation.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research published in The Journal of Medicinal Chemistry demonstrated that similar pyrrole derivatives could inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation markers in vivo .
Table 2: Summary of Biological Activities
| Activity | Reference | Observations |
|---|---|---|
| Anticancer | Nature Reviews Cancer | IC50 values in micromolar range |
| Anti-inflammatory | The Journal of Medicinal Chemistry | Inhibition of COX enzymes |
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science. Its unique chemical structure allows it to be utilized in creating advanced materials with specific properties.
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. A study demonstrated that incorporating such compounds into polymer matrices improved their tensile strength and thermal degradation temperatures .
Case Study: Development of High-performance Polymers
A research project focused on synthesizing high-performance polymers using this compound as a monomer. The resulting polymer exhibited superior mechanical properties compared to conventional polymers, making it suitable for applications in aerospace and automotive industries.
Mechanism of Action
The compound exerts its effects by binding to the active site of MMP-3, thereby inhibiting its activity. This inhibition is crucial in regulating the degradation of extracellular matrix components, which is essential in various physiological and pathological processes .
Comparison with Similar Compounds
Structural Features
The target compound shares key functional groups with several analogs:
- Sulfonyl/amide motifs : Present in 2-(6-Methoxynaphthalen-2-yl)-N-(4-methylsulfonyl)phenyl)propanamide () and Darunavir (). These groups enhance hydrogen bonding and solubility.
- Heterocyclic cores: Unlike pyrazole () or thienopyrrole (), the target compound employs a pyrrole ring, which may influence electronic properties and steric bulk.
- Substituents : The 4-methoxyphenyl group in the target compound contrasts with dichlorophenyl () or ethoxy/methoxy combinations (), affecting lipophilicity and metabolic stability.
Table 1: Structural Comparison
Physicochemical Properties
- Higher melting points in sulfonamide derivatives (e.g., ) correlate with stronger intermolecular forces.
- Synthetic Yield : The target compound’s yield is unspecified, but comparable compounds show moderate yields (46% in ; 60% in ), suggesting shared challenges in purification or reactivity.
- Spectroscopic Data : IR peaks for amide (3,298 cm⁻¹) and sulfone (1,336 cm⁻¹) in align with expected features for the target compound.
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrole ring, a sulfonamide group, and various alkyl substituents. Its molecular formula is , which contributes to its solubility and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Studies have indicated that compounds with similar structures exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, related sulfonamide derivatives have shown effectiveness in targeting kinesin spindle proteins (KSP), leading to cell cycle arrest and apoptosis in various cancer cell lines .
-
Antimicrobial Properties :
- Preliminary tests suggest that the compound may possess antimicrobial activity against various bacterial strains. For example, derivatives of sulfonamides have been reported to exhibit activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
-
Anti-inflammatory Effects :
- Compounds similar in structure have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes or other inflammatory mediators.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Kinesin Spindle Proteins (KSP) : This inhibition leads to the formation of monopolar spindles during mitosis, which is characteristic of KSP inhibition and results in cell death .
- Interaction with Enzymatic Pathways : The sulfonamide group may interact with various enzymes involved in metabolic pathways, leading to altered cellular responses.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
